N-cyclohexyl-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a complex organic compound classified under thioacetamides. This compound features a unique structure that integrates a cyclohexyl group, a naphthalene ring, and a dihydropyrazine moiety, making it of significant interest in medicinal chemistry and material science. Its molecular formula is , and it has a molecular weight of approximately 366.47 g/mol .
This compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and medicinal chemistry. It is often used in scientific research due to its potential applications in drug development and biological studies.
N-cyclohexyl-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is classified as an organic compound within the broader category of heterocyclic compounds. Its specific classification includes:
The synthesis of N-cyclohexyl-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves several key steps:
The molecular structure of N-cyclohexyl-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide can be described by its following characteristics:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 366.47 g/mol |
IUPAC Name | N-cyclohexyl-2-{(4-naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2(3H)-yl}thioacetamide |
InChI | InChI=1S/C19H22N4OS/c20(24)15(25)16(21)17(26)18(27)14(19)12/h12,14H,13H2,(H,24)(H,25)(H,26)(H,27) |
InChI Key | OHDGZPMWQXJZLC-UHFFFAOYSA-N |
The structural integrity of this compound allows for various interactions with biological targets, enhancing its potential therapeutic applications.
N-cyclohexyl-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide can participate in several chemical reactions:
The mechanism of action for N-cyclohexyl-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of N-cyclohexyl-2-(... ) are essential for understanding its behavior in various environments:
N-cyclohexyl-2-(... ) has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: